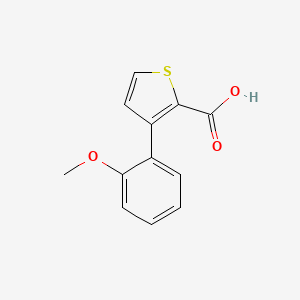

3-(2-Methoxyphenyl)thiophene-2-carboxylic acid

Overview

Description

“3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” is a chemical compound with the molecular weight of 235.28 . It is a white to off-white solid .

Synthesis Analysis

The synthesis of thiophene derivatives, including “this compound”, has been a topic of interest in recent literature . Various strategies have been employed, including heterocyclization of different substrates .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H10O3S .Chemical Reactions Analysis

Thiophene derivatives have been used in a variety of chemical reactions. For example, thiophene-2-carboxylic acid has been widely studied as a substrate in coupling reactions and olefinations .Physical and Chemical Properties Analysis

“this compound” is a white to off-white solid . It has a molecular weight of 235.28 . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis and Characterization

- Synthesis of Isomeric Carboxylic Acids: The synthesis of benzo[b] thiophene-2-carboxylic acids, including those with methyl and methoxy groups, has been studied. These compounds were characterized and converted into esters and other derivatives, showcasing their versatility in organic synthesis (Campaigne & Abe, 1975).

- Production of Amides and Esters: Research on 2-phenyl-5-methoxy-benzo[b]thiophene-3-carboxylic acid and its derivatives involves converting them into a range of amides and esters, indicating their potential in diverse chemical reactions (Sauter & Dzerovicz, 1970).

Mass Spectrometry and Fragmentation Studies

- Mass Spectral Analysis: The mass spectra of substituted thiophene-2-carboxylic acids, including methoxy and other variants, have been reported. This research aids in understanding their fragmentation patterns and structural differentiation via mass spectrometry (Fisichella et al., 1982).

Catalytic Applications

- Rhodium-Catalyzed Alkenylation: Studies have shown that thiophene-2-carboxylic acids can undergo rhodium-catalyzed C3-selective alkenylation. This process is significant for synthesizing various organic compounds, including those used in pharmaceuticals and materials science (Iitsuka et al., 2013).

Selective Activation and Chemical Reactions

- Selective Activation for Amide and Ester Synthesis: Primary carboxylic acids, including derivatives of thiophene-2-carboxylic acid, have been selectively activated to couple with amines and alcohols, leading to the formation of corresponding amides and esters (Ogawa et al., 1994).

- Formation of Thioamides: Carboxylic acid chlorides, including those derived from thiophene-2-carboxylic acids, react to form thioamides, which have various applications in organic and medicinal chemistry (Yousif & Salama, 1987).

Magnetic and Biological Applications

- Magnetic Behaviors in Metal Clusters: The use of thiophene-3-carboxylic acid, a related compound, in synthesizing metal clusters demonstrates its role in influencing magnetic properties, which could have implications in material science and nanotechnology (Liu et al., 2014).

Other Chemical Transformations

- Decarboxylation and Chemical Transformations: Decarboxylation studies of benzo[b] thiophene-2-carboxylic acid derivatives, including those with methoxy groups, provide insights into chemical reactivity and potential applications in synthesis (Jackson & Bowlus, 1980).

Safety and Hazards

The safety information for “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Thiophene derivatives, including “3-(2-Methoxyphenyl)thiophene-2-carboxylic acid”, have been the focus of many recent studies due to their potential biological activities . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely continue to explore the synthesis and applications of these compounds.

Mechanism of Action

Mode of Action

It is known that thiophene derivatives can interact with various biological targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Thiophene derivatives are known to be involved in a wide range of biological activities, but the specific pathways affected by this compound are yet to be determined .

Pharmacokinetics

The presence of the methoxy group and carboxylic acid moiety may influence its absorption and distribution characteristics .

Properties

IUPAC Name |

3-(2-methoxyphenyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3S/c1-15-10-5-3-2-4-8(10)9-6-7-16-11(9)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWDBOONGOMYNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655541 | |

| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666841-74-3 | |

| Record name | 3-(2-Methoxyphenyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)

![(2S,3R)-3-methyl-2-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]formamido}pentanoic acid](/img/structure/B1390856.png)

![1-{[1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1390867.png)